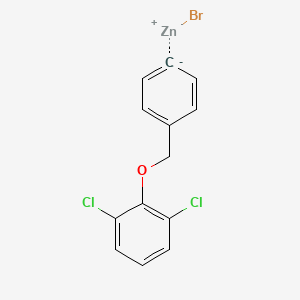
4-(2,6-Dichlorophenoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it easier to handle and use in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,6-dichlorophenoxymethyl)phenyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-(2,6-dichlorophenoxymethyl)phenyl bromide+Zn→4-(2,6-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and optimized reaction conditions, such as temperature and solvent concentration, are crucial for large-scale production.
化学反应分析
Types of Reactions
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with various electrophiles, such as aryl halides, in the presence of a palladium catalyst. Common conditions include the use of tetrahydrofuran as a solvent and a base like triethylamine.
Addition Reactions: The compound can react with carbonyl compounds to form alcohols. Typical reagents include aldehydes or ketones, and the reaction is usually carried out at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
科学研究应用
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner, which together facilitate the formation of the carbon-carbon bond.
相似化合物的比较
Similar Compounds
- 4-(2,6-dichlorophenyl)phenylzinc bromide
- 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide
- 4-(2,6-dichlorophenoxymethyl)phenylboronic acid
Uniqueness
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc reagent offers better functional group tolerance and milder reaction conditions. This makes it particularly valuable in the synthesis of complex organic molecules where sensitive functional groups are present.
属性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-dichloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
IVMZLXQZPXNAJO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=[C-]C=C2)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)
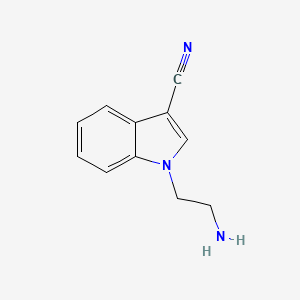
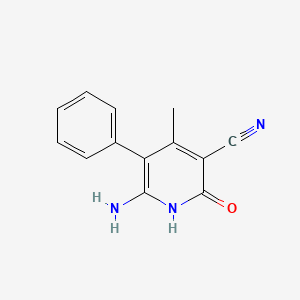
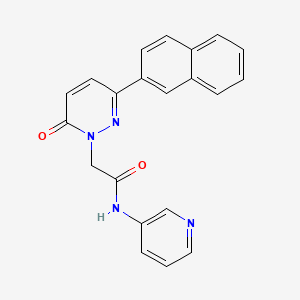
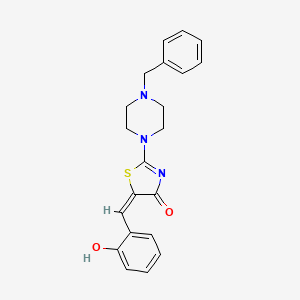
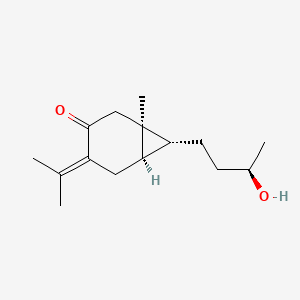
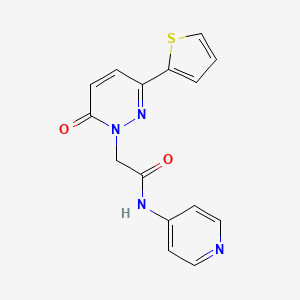
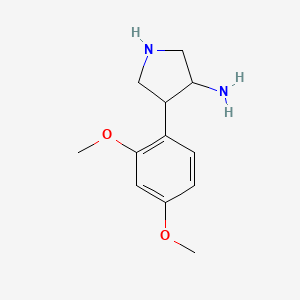
![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
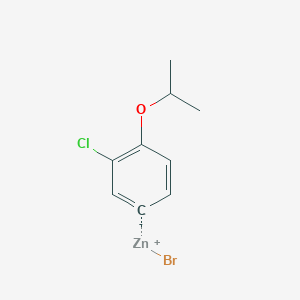
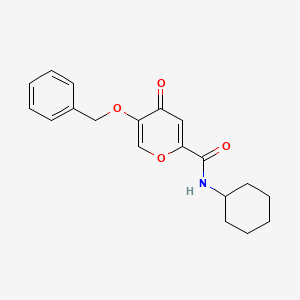
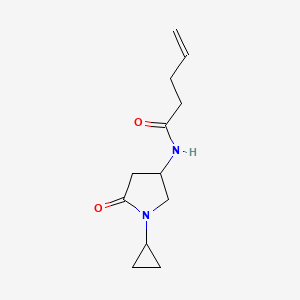
![N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14869674.png)
